molecular formula C16H16O4 B096965 Diethyl naphthalene-2,6-dicarboxylate CAS No. 15442-73-6

Diethyl naphthalene-2,6-dicarboxylate

Cat. No.: B096965
CAS No.: 15442-73-6
M. Wt: 272.29 g/mol
InChI Key: CSNCOKSAYUDNIE-UHFFFAOYSA-N
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Description

Diethyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C16H16O4. It is an ester derivative of naphthalene-2,6-dicarboxylic acid. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl naphthalene-2,6-dicarboxylate can be synthesized through the esterification of naphthalene-2,6-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as crystallization and distillation, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthalene-2,6-dicarboxylic acid.

    Reduction: Naphthalene-2,6-dimethanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl naphthalene-2,6-dicarboxylate has several applications in scientific research:

    Materials Science: It is used as a precursor in the synthesis of high-performance polymers such as polyethylene naphthalate, which is known for its excellent mechanical and thermal properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a plasticizer in polymer formulations.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl naphthalene-2,6-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.

    Naphthalene-2,6-dicarboxylic acid: The parent acid form of the compound.

    Polyethylene naphthalate: A polymer derived from naphthalene-2,6-dicarboxylic acid.

Uniqueness

Diethyl naphthalene-2,6-dicarboxylate is unique due to its specific ester groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in materials science and organic synthesis, where other similar compounds may not perform as effectively.

Properties

IUPAC Name

diethyl naphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNCOKSAYUDNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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